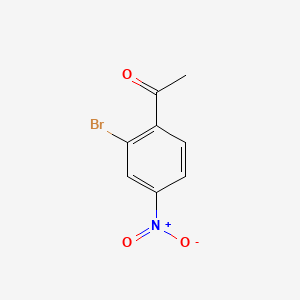

1-(2-溴-4-硝基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(2-Bromo-4-nitrophenyl)ethanone involves various chemical reactions that contribute to the formation of its structure. For instance, an electron-transfer chain reaction between 2-nitropropane anion and alpha-bromoketones derived from nitrobenzene and nitrothiophene has been utilized to form alpha,beta-unsaturated ketones via a S(RN)1 mechanism, offering a method to synthesize a wide variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(2-Bromo-4-nitrophenyl)ethanone has been studied using various analytical techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments have been investigated experimentally and theoretically, highlighting the importance of geometric parameters and stability arising from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(2-Bromo-4-nitrophenyl)ethanone showcase its reactivity and potential applications in organic synthesis. The reaction of related bromo-nitrophenyl ethanones with amino and thiol groups, for instance, leads to the formation of novel heterocyclic compounds, underscoring its utility in creating complex organic molecules (Abdel-Wahab et al., 2023).

Physical Properties Analysis

The physical properties of 1-(2-Bromo-4-nitrophenyl)ethanone derivatives, such as solubility and crystallization behavior, have been analyzed to facilitate the separation and purification of these compounds. Studies on solubility properties in selective solvents allow for the efficient separation of complex mixtures, enhancing the quality of the objective product (Qiao-yun, 2004).

Chemical Properties Analysis

The chemical properties of 1-(2-Bromo-4-nitrophenyl)ethanone and its analogs are pivotal in determining their reactivity and stability. The analysis of hydrogen bonding patterns, as well as weak intermolecular interactions, provides insights into the crystal stability and molecular packing of these compounds, contributing to our understanding of their chemical behavior and reactivity (Balderson et al., 2007).

科学研究应用

合成Chalcone类似物

1-(2-溴-4-硝基苯基)乙酮用于合成α,β-不饱和酮,作为Chalcone类似物。这涉及与硝基丙酮负离子的电子转移链反应,展示了一种方便的方法用于合成各种Chalcone类似物 (Curti, Gellis, & Vanelle, 2007)。

固液相平衡研究

对1-(2-溴-4-硝基苯基)乙酮在不同溶剂(如甲醇和正丙醇)中的三元相平衡进行了研究。这包括构建等温三元相图并探索结晶区域,为分离含有该化合物的混合物提供了宝贵的见解 (Li et al., 2019)。

亲电性溴化研究

研究已经探索了使用离子液体对各种烷基芳基酮(包括1-(2-溴-4-硝基苯基)乙酮)进行选择性α-单溴化的研究。这项研究有助于理解有机化学中亲电性溴化试剂的区域选择性行为 (Ying, 2011)。

合成氨基苯并[b]噻吩

该化合物已被用于合成氨基苯并[b]噻吩,展示了一个碱催化的转化过程。这项研究有助于有机化学中高效一锅法合成方法的发展 (Androsov et al., 2010)。

分子结构中的电荷密度分析

高分辨率X射线和中子衍射数据已被用于分析分子如1-(2-溴-4-硝基苯基)乙酮中的电荷密度。这为理解分子行为和相互作用至关重要,提供了洞察力 (Hibbs, Overgaard, & Piltz, 2003)。

新型IMPDH抑制剂的开发

研究还专注于利用1-(2-溴-4-硝基苯基)乙酮作为起始试剂开发新型IMPDH抑制剂的新合成方法。这对制药研究和药物开发有着重要意义 (Zhao et al., 2007)。

安全和危害

属性

IUPAC Name |

1-(2-bromo-4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJSHDDCLWALGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237992 |

Source

|

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-4-nitrophenyl)ethanone | |

CAS RN |

90004-93-6 |

Source

|

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090004936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。